![molecular formula C9H15NO4 B069505 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid CAS No. 159749-28-7](/img/structure/B69505.png)
1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid, also known as 1-Boc-L-azetidine-2-carboxylic acid, is a chemical compound with the molecular formula C9H15NO4 .
Physical And Chemical Properties Analysis
1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid is a solid at 20°C. It has a molecular weight of 201.22 g/mol. .
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research due to its role in the synthesis of peptides and proteins. It serves as a building block in the construction of complex protein models, aiding in the understanding of protein structure and function .
Pharmaceutical Compound Synthesis
It acts as an intermediate in the synthesis of various pharmaceutical compounds, including inhibitors and receptor antagonists . Its structural properties make it suitable for creating compounds that can interact with specific biological targets .
Chiral Building Blocks
The compound is valuable as a chiral building block in asymmetric synthesis . Its chirality is essential for creating enantiomerically pure substances, which are crucial in developing drugs with specific desired effects .
Nicotinic Acetylcholine Receptor Agonist
It has been identified as a nicotinic acetylcholine receptor agonist , showing higher affinity values for neuronal nicotinic acetylcholine receptors than nicotine. This makes it a potential candidate for neurological research and treatment development .
Analgesic Effects
In animal studies, this compound has demonstrated analgesic effects , suggesting its potential use in pain management research. Its ability to bind to specific receptors could lead to new pain relief medications .
Peptide Synthesis Reagents
As a reagent in peptide synthesis, it is used to create polypeptides for research and therapeutic purposes. Its stability and reactivity make it an ideal component in synthesizing peptides with precise sequences .
Mechanism of Action
Target of Action
This compound is a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Mode of Action
As a biochemical reagent, it may interact with its targets in a way that facilitates the research process .
Biochemical Pathways
As a biochemical reagent, it may be involved in various biochemical pathways depending on the context of the research .
Pharmacokinetics
As a biochemical reagent, its bioavailability would depend on the specific experimental conditions .
Result of Action
As a biochemical reagent, its effects would depend on the specific experimental conditions and the context of the research .
Action Environment
As a biochemical reagent, these factors would likely depend on the specific experimental conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJVSDZKYYXDDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394401 | |
Record name | 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | |
CAS RN |
159749-28-7 | |
Record name | 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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